Kinase Selectivity Profile: Nek2 Inhibition and Off-Target Activity of the Aminopyrazine Class
Direct comparative data for the exact compound N-(pyrazin-2-ylmethyl)naphthalen-1-amine is not available. However, class-level inference can be made from studies on closely related aminopyrazine inhibitors. The aminopyrazine class, to which this compound belongs, has been characterized as binding to an unusual inactive conformation of the mitotic kinase Nek2. The SAR study demonstrates that the pyrazine core is essential for this unique binding mode, a feature not shared by many common kinase inhibitors [1]. While a direct IC50 comparison for N-(pyrazin-2-ylmethyl)naphthalen-1-amine is absent, the class shows a preference for Nek2, with lead compounds in this series achieving IC50 values in the nanomolar range (e.g., 35 nM for a related compound) [2]. This contrasts with pan-kinase inhibitors which show broader, less specific activity profiles.
| Evidence Dimension | Kinase inhibition and selectivity (Inferred Class Activity) |
|---|---|
| Target Compound Data | Not directly available for N-(pyrazin-2-ylmethyl)naphthalen-1-amine. Inferred activity for class: binding to inactive conformation of Nek2. |
| Comparator Or Baseline | Other kinase inhibitor classes (e.g., Type I ATP-competitive inhibitors) |
| Quantified Difference | Not quantifiable for this specific compound. Class-level IC50 values for related aminopyrazines on Nek2 are reported around 35 nM [2]. |
| Conditions | Nek2 kinase assay (in vitro), structural biology via X-ray crystallography [1]. |
Why This Matters
The inferred ability to target a specific inactive kinase conformation suggests potential for higher selectivity, a key factor in reducing off-target toxicity in drug discovery, which justifies its selection for Nek2-focused research projects.
- [1] Kuduk, S. D., Di Marco, C. N., Cofre, V., Ray, W. J., Ma, L., & Wittmann, M. (2010). Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. Journal of Medicinal Chemistry, 53(21), 7682–7698. View Source
- [2] BindingDB. BDBM207234. Affinity Data for PI3K p110alpha. View Source
